

Landipirdine's Impact on Neuropsychiatric Symptoms: A Core Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Landipirdine (also known as SYN-120) is a selective, orally bioavailable small molecule that acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Initially investigated for cognitive enhancement in dementia, its development for these indications has been discontinued. However, clinical trial data has suggested a potential, albeit not statistically significant, impact on specific neuropsychiatric symptoms (NPS) in patients with Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of Landipirdine, focusing on its mechanism of action, a critical analysis of the clinical data related to NPS, and the methodologies of the key clinical trial.

Core Mechanism of Action: Dual Serotonergic Antagonism

Landipirdine exerts its pharmacological effects through the simultaneous blockade of two key serotonin receptor subtypes in the central nervous system:

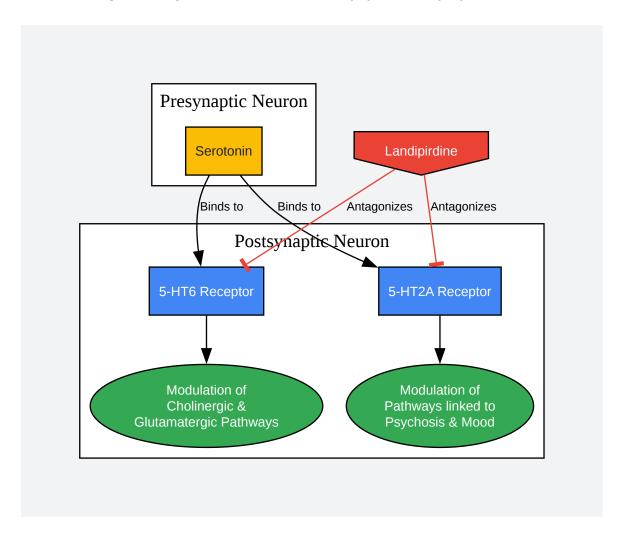
 5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions crucial for cognition and mood, such as the hippocampus and prefrontal cortex. Blockade of this receptor is hypothesized to modulate cholinergic and



glutamatergic neurotransmission, pathways often dysregulated in neurodegenerative diseases.

 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in the pathophysiology of psychosis and mood disorders. Antagonism of these receptors is a well-established mechanism for several atypical antipsychotic medications.

The dual antagonism of these receptors by **Landipirdine** was theorized to offer a synergistic approach to treating both cognitive deficits and neuropsychiatric symptoms in dementia.



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Caption: **Landipirdine**'s dual antagonism of 5-HT6 and 5-HT2A receptors.



Clinical Trial Evidence in Parkinson's Disease Dementia (PDD)

The primary investigation into **Landipirdine**'s effect on neuropsychiatric symptoms comes from a Phase 2a, multicenter, double-blind, placebo-controlled, proof-of-concept trial (NCT02258152), also known as the SYNAPSE study.

Quantitative Data Summary

While the SYNAPSE study did not meet its primary cognitive endpoints, a nominal improvement was observed in a specific domain of the Neuropsychiatric Inventory (NPI). A post-hoc analysis also suggested potential benefits in other NPS domains, though specific quantitative data from this analysis are not publicly available.

Parameter	Landipirdine (SYN-120)	Placebo	p-value	Source
NPI- Apathy/Indifferen ce Score	Nominally improved	No significant change	0.028 (unadjusted)	[1]
NPI-Anxiety Score	Data not available	Data not available	Not available	[2]
NPI- Irritability/Lability Score	Data not available	Data not available	Not available	[2]

Note: The improvement in the NPI-Apathy/Indifference score was a secondary outcome and the p-value was not adjusted for multiple comparisons.

Safety and Tolerability



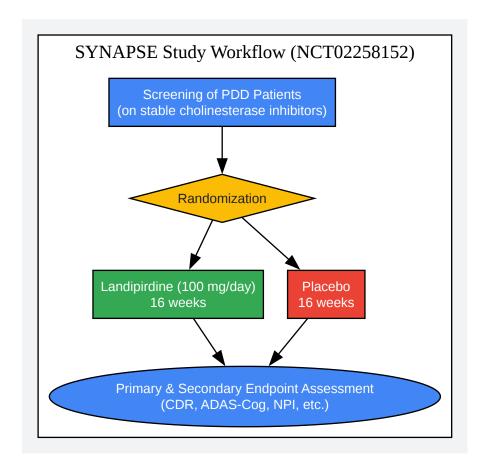
Parameter	Landipirdine (SYN- 120) (N=38)	Placebo (N=44)	Source
Adverse Events (AEs)	74%	77%	[1]
Treatment Discontinuation	16%	16%	[1]
More Frequent AEs	Nausea, Vomiting	-	[1]
Motor Symptoms (UPDRS)	Worsened	No significant change	[1]

Experimental Protocols: The SYNAPSE Study (NCT02258152)

The SYNAPSE study was designed to assess the safety, tolerability, and efficacy of **Landipirdine** in patients with PDD.

- Study Design: A multicenter, double-blind, parallel-group, 16-week, randomized, placebocontrolled, proof-of-concept trial.
- Participant Population: 82 patients diagnosed with Parkinson's disease dementia who were already receiving a stable dose of a cholinesterase inhibitor.
- Intervention: Participants were randomized to receive either 100 mg/day of **Landipirdine** (oral) or a matching placebo.
- Primary Efficacy Measures: The primary outcomes were focused on cognitive function, specifically the Cognitive Drug Research (CDR) computerized assessment system's Continuity of Attention and Quality of Episodic Memory scores.
- Secondary Efficacy Measures: These included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI) to assess neuropsychiatric symptoms.





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Caption: High-level workflow of the SYNAPSE Phase 2a clinical trial.

Discussion and Future Outlook

The clinical data for **Landipirdine** in the context of neuropsychiatric symptoms is limited and inconclusive. The nominal improvement in apathy in the SYNAPSE study is an interesting signal, particularly as apathy is a common and difficult-to-treat symptom in neurodegenerative disorders. However, the lack of statistical significance after adjusting for multiple comparisons, the failure to meet primary cognitive endpoints, and the observed worsening of motor symptoms present significant hurdles for further development in this patient population.

The discontinuation of **Landipirdine**'s development for dementia highlights the challenges of targeting complex neuropsychiatric and cognitive syndromes. Future research in this area may benefit from more targeted patient selection, potentially focusing on individuals with prominent apathy or other specific NPS profiles. Furthermore, the development of more selective 5-HT6



or dual 5-HT6/5-HT2A antagonists with improved safety profiles could yet yield a viable therapeutic agent for these debilitating symptoms.

Conclusion

Landipirdine, a dual 5-HT6/5-HT2A receptor antagonist, has demonstrated a potential but unproven impact on the neuropsychiatric symptom of apathy in patients with Parkinson's disease dementia. While the primary objectives of the key clinical trial were not achieved and the drug's development for dementia has been halted, the findings provide a rationale for the continued exploration of the serotonergic system, and specifically the 5-HT6 receptor, as a target for treating neuropsychiatric symptoms in neurodegenerative diseases. Further research with more refined methodologies and potentially novel chemical entities is warranted to fully elucidate the therapeutic potential of this mechanism.

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